4-Bromo-3-methylpyridine 1-oxide
CAS No.: 10168-58-8
Cat. No.: VC21234733
Molecular Formula: C6H6BrNO
Molecular Weight: 188.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10168-58-8 |
---|---|
Molecular Formula | C6H6BrNO |
Molecular Weight | 188.02 g/mol |
IUPAC Name | 4-bromo-3-methyl-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 |
Standard InChI Key | KHPKSGWJJIGDTI-UHFFFAOYSA-N |
SMILES | CC1=C(C=C[N+](=C1)[O-])Br |
Canonical SMILES | CC1=C(C=C[N+](=C1)[O-])Br |
Introduction
Chemical Structure and Properties
Physical Properties
4-Bromo-3-methylpyridine 1-oxide possesses several distinctive physical properties that influence its behavior in chemical reactions and applications. Table 1 presents the key physical properties of this compound based on available data.
Table 1: Physical Properties of 4-Bromo-3-methylpyridine 1-oxide
Property | Value |
---|---|
CAS Number | 10168-58-8 |
Molecular Formula | C₆H₆BrNO |
Molecular Weight | 188.02200 g/mol |
Density | 1.56 g/cm³ |
Boiling Point | 341.4°C at 760 mmHg |
Flash Point | 160.3°C |
Appearance | Not specified in available data |
The relatively high boiling point of 341.4°C indicates strong intermolecular forces, likely due to the polar nature of the N-oxide group, which enhances hydrogen bonding capabilities . The flash point of 160.3°C suggests that this compound has moderate flammability concerns and requires appropriate handling precautions .
Chemical Properties
The chemical behavior of 4-Bromo-3-methylpyridine 1-oxide is heavily influenced by three key structural elements: the N-oxide group, the bromine atom, and the methyl substituent. The N-oxide functionality increases the electrophilicity of certain positions on the pyridine ring, particularly the 2- and 4-positions, making them more susceptible to nucleophilic attack. This activation effect is a defining characteristic that distinguishes this compound from its non-oxidized counterpart.
The bromine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Additionally, it provides a reactive site for various metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, expanding the synthetic utility of this compound.
The methyl group at the 3-position contributes to the electronic properties of the ring through inductive effects and can also serve as a site for further functionalization under appropriate conditions. The combined influence of these substituents creates a versatile chemical scaffold with directional reactivity that can be exploited in diverse synthetic transformations.
Synthesis Methods
Alternative Synthetic Routes
Alternative synthetic approaches can be adapted from related pyridine N-oxide compounds. For instance, the synthetic methodology described for 3-Bromo-4-chloro-pyridine 1-oxide in the literature provides valuable insights. This process involves a multi-step sequence:
-
Initial reaction of a substituted nitro-pyridine with hydrogen chloride in methanol
-
Subsequent treatment with sodium hydroxide in water
-
Extraction and purification steps to obtain the pure N-oxide product
Adapting this methodology to synthesize 4-Bromo-3-methylpyridine 1-oxide would require appropriate adjustments to account for the different substitution pattern, but the general approach remains valid.
Table 2: Potential Synthetic Routes for 4-Bromo-3-methylpyridine 1-oxide
Synthetic Approach | Starting Material | Reagents | Conditions | Expected Yield |
---|---|---|---|---|
Direct Oxidation | 4-Bromo-3-methylpyridine | H₂O₂, acetic acid | Room temperature, 24-48 hours | Moderate to high |
Direct Oxidation | 4-Bromo-3-methylpyridine | mCPBA, dichloromethane | 0°C to room temperature, 4-8 hours | High |
Indirect Synthesis | 3-Methylpyridine | 1. Oxidation to form N-oxide 2. Selective bromination at 4-position | Controlled temperature and reagent concentration | Moderate |
Applications and Research Findings
Role in Organic Synthesis
4-Bromo-3-methylpyridine 1-oxide serves as a valuable intermediate in organic synthesis due to its unique reactivity profile. The N-oxide functionality activates the pyridine ring toward nucleophilic substitution, particularly at the 2- and 4-positions, enabling selective functionalization that might otherwise be challenging to achieve.
Hazard Category | Classification | Recommended Precautions |
---|---|---|
Acute Toxicity (Oral) | Harmful if swallowed | Avoid ingestion, wash hands thoroughly after handling |
Acute Toxicity (Dermal) | Harmful in contact with skin | Wear protective gloves, avoid skin contact |
Acute Toxicity (Inhalation) | Harmful if inhaled | Use in well-ventilated areas, respiratory protection if needed |
Skin Irritation | Potential irritant | Avoid skin contact, use appropriate PPE |
Eye Irritation | Potential irritant | Use eye protection, avoid contact |
Comparison with Related Compounds
Comparison with 4-Bromo-3-methylpyridine
To better understand the unique properties of 4-Bromo-3-methylpyridine 1-oxide, it is instructive to compare it with its non-oxidized counterpart, 4-Bromo-3-methylpyridine. This comparison highlights the significant impact of the N-oxide functionality on the compound's physical and chemical properties.
Table 4: Comparison of 4-Bromo-3-methylpyridine 1-oxide and 4-Bromo-3-methylpyridine
Property | 4-Bromo-3-methylpyridine 1-oxide | 4-Bromo-3-methylpyridine |
---|---|---|
CAS Number | 10168-58-8 | 10168-00-0 |
Molecular Formula | C₆H₆BrNO | C₆H₆BrN |
Molecular Weight | 188.022 g/mol | 172.023 g/mol |
Boiling Point | 341.4°C at 760 mmHg | 211.3°C at 760 mmHg |
Flash Point | 160.3°C | 81.6°C |
Density | 1.56 g/cm³ | 1.5±0.1 g/cm³ |
Reactivity Pattern | Enhanced reactivity at 2- and 4-positions | Standard pyridine reactivity |
The most notable differences include:
-
Higher boiling point (341.4°C vs. 211.3°C) due to increased polarity and hydrogen bonding capability
-
Higher flash point (160.3°C vs. 81.6°C), indicating lower volatility and flammability
-
Different reactivity patterns, with the N-oxide form showing enhanced electrophilicity at certain positions
These differences translate to significant variations in chemical behavior and potential applications, despite the structural similarity between the two compounds .
Comparison with Other Pyridine N-oxides
Other pyridine N-oxides, such as 3-Bromo-4-chloro-pyridine 1-oxide, share the common N-oxide functionality but differ in their substitution patterns. These variations in structure lead to differences in physical properties, reactivity, and potential applications.
The specific substitution pattern of 4-Bromo-3-methylpyridine 1-oxide—with a bromine at the 4-position and a methyl at the 3-position—creates a unique electronic environment that distinguishes it from other pyridine N-oxides. This unique electronic distribution influences its behavior in chemical reactions and its potential utility in various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume